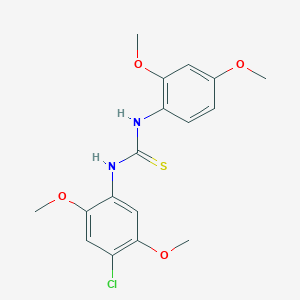
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)thiourea, commonly known as CDT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated in detail.
Applications De Recherche Scientifique
CDT has been extensively studied for its potential applications in scientific research. It has been investigated as a potential anticancer agent, as it has been shown to induce cell cycle arrest and apoptosis in cancer cells. CDT has also been investigated for its potential applications in neurodegenerative diseases, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. Additionally, CDT has been investigated for its potential applications in infectious diseases, as it has been shown to inhibit the replication of human immunodeficiency virus (HIV).
Mécanisme D'action
The mechanism of action of CDT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. CDT has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. CDT has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell proliferation and differentiation. Additionally, CDT has been shown to inhibit the activity of HIV reverse transcriptase, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
CDT has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its potential anticancer activity. CDT has also been shown to inhibit the aggregation of amyloid beta peptides, which may contribute to its potential applications in neurodegenerative diseases. Additionally, CDT has been shown to inhibit the replication of HIV, which may contribute to its potential applications in infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CDT has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action and physiological effects have been investigated in detail. However, CDT also has some limitations for lab experiments. It has been shown to have low solubility in aqueous solutions, which may limit its potential applications in some experiments. Additionally, its potential toxicity and side effects need to be further investigated.
Orientations Futures
There are several future directions for the study of CDT. One potential direction is to investigate its potential applications in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to investigate its mechanism of action and potential toxicity. Furthermore, the development of more efficient synthesis methods and derivatives of CDT may enhance its potential applications in scientific research.
Méthodes De Synthèse
CDT can be synthesized through various methods, including the reaction of 4-chloro-2,5-dimethoxyaniline with 2,4-dimethoxybenzaldehyde and ammonium thiocyanate in ethanol. The reaction yields a yellow crystalline solid that can be purified through recrystallization. The purity of the synthesized CDT can be confirmed through various analytical methods, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Propriétés
Nom du produit |
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)thiourea |
|---|---|
Formule moléculaire |
C17H19ClN2O4S |
Poids moléculaire |
382.9 g/mol |
Nom IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C17H19ClN2O4S/c1-21-10-5-6-12(15(7-10)23-3)19-17(25)20-13-9-14(22-2)11(18)8-16(13)24-4/h5-9H,1-4H3,(H2,19,20,25) |
Clé InChI |
OMPZFESGQVMCMI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC(=C(C=C2OC)Cl)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=S)NC2=CC(=C(C=C2OC)Cl)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216408.png)
![Ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216409.png)

![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216413.png)





